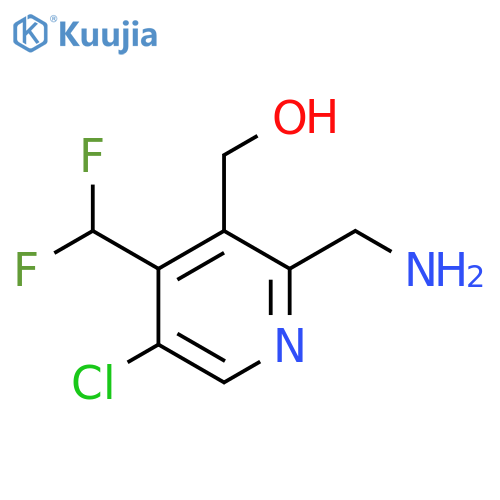Cas no 1806942-44-8 (2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol)

1806942-44-8 structure
商品名:2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol
CAS番号:1806942-44-8
MF:C8H9ClF2N2O
メガワット:222.619667768478
CID:4870126
2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol
-
- インチ: 1S/C8H9ClF2N2O/c9-5-2-13-6(1-12)4(3-14)7(5)8(10)11/h2,8,14H,1,3,12H2
- InChIKey: YEPUADMAXSTMTA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(CN)C(CO)=C1C(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 59.1
2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029049417-500mg |
2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol |
1806942-44-8 | 97% | 500mg |
$1,711.50 | 2022-03-31 | |
| Alichem | A029049417-250mg |
2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol |
1806942-44-8 | 97% | 250mg |
$998.40 | 2022-03-31 | |
| Alichem | A029049417-1g |
2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol |
1806942-44-8 | 97% | 1g |
$2,950.20 | 2022-03-31 |
2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol 関連文献
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
1806942-44-8 (2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol) 関連製品
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
